3-Amino-4-chloro-N-methylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol. This compound has garnered significant attention in scientific research due to its potential implications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides .
Scientific Research Applications
3-Amino-4-chloro-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit carbonic anhydrase IX, making it a potential candidate for cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-methylbenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). The compound targets the enzyme’s active site, preventing its normal function and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
3-Amino-4-chloro-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and its ability to inhibit carbonic anhydrase IX selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-amino-4-chloro-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSMPOAVQPAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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